(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is known for its unique structural properties, which include a pyrrolidine ring and an amino group at the 4-position. These features make it a valuable building block in the synthesis of peptides and other complex molecules.
Mechanism of Action
Target of Action
The primary target of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid is the enzyme 6-oxocamphor hydrolase . This enzyme is found in Rhodococcus sp., a type of bacteria .
Mode of Action
The compound interacts with its target, 6-oxocamphor hydrolase, and catalyzes the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction to yield the optically active (2R,4S)-beta-campholinic acid . It is also able to cleave 2,2-disubstituted cyclohexa-1,3-diones .
Biochemical Pathways
It is known that the compound plays a role in the breakdown of the bicyclic beta-diketone 6-oxocamphor .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its interaction with the enzyme 6-oxocamphor hydrolase .
Result of Action
The result of the compound’s action is the production of the optically active (2R,4S)-beta-campholinic acid . This process involves the cleavage of the carbon-carbon bond in the bicyclic beta-diketone 6-oxocamphor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of pyrrolidine derivatives, which can be achieved using chiral rhodium or ruthenium catalysts under mild conditions. Another approach involves the use of chiral auxiliaries, such as camphorsulfonic acid, to induce the desired stereochemistry during the synthesis.
Industrial Production Methods: Industrial production of this compound often relies on large-scale asymmetric synthesis techniques. These methods include the use of chiral catalysts in continuous flow reactors, which allow for the efficient and scalable production of the compound. Additionally, enzymatic resolution methods can be employed to separate the desired enantiomer from a racemic mixture, providing a high-purity product suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products:
Oxidation: Imines, nitriles.
Reduction: Alcohols, aldehydes.
Substitution: Amides, esters.
Scientific Research Applications
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is incorporated into peptides and proteins to study their structure and function.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid: This compound has a different stereochemistry at the 4-position, leading to distinct chemical and biological properties.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but lacking the amino group at the 4-position.
Hydroxyproline: Another derivative of proline with a hydroxyl group at the 4-position, commonly found in collagen.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2S,4S)-4-aminopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINASQYHDCLEU-IMJSIDKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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